Osmanthuside H is a highly specific, non-esterified phenylethanoid diglycoside composed of a tyrosol aglycone linked to a glucose and an apiose moiety. Functioning as a critical analytical marker and biochemical substrate, it is predominantly utilized in the procurement of reference standards for complex phytochemical profiling and enzymatic transglycosylation assays. Unlike simpler monoglycosides or highly substituted esterified analogs, Osmanthuside H provides a stable, highly water-soluble baseline that is essential for distinguishing specific apiosyltransferase activity and authenticating high-value botanical extracts derived from the Oleaceae family [1].
Procuring generic phenylethanoid glycosides as substitutes for Osmanthuside H introduces critical points of failure in both analytical and biochemical workflows. Substituting with salidroside (the monoglucoside precursor) eliminates the 132 Da apiofuranosyl mass shift, rendering the standard useless for tracking diglycosidase activity or authenticating apiose-specific botanical processing [1]. Conversely, utilizing more common, highly substituted analogs like acteoside (verbascoside) introduces severe hydrolytic instability; the labile caffeoyl ester linkages in these substitutes spontaneously degrade under mild alkaline or thermal stress, destroying assay reproducibility and requiring frequent, costly standard replacement [2].
In high-resolution mass spectrometry, Osmanthuside H provides a unique fragmentation pathway that cannot be replicated by simpler analogs. During negative ion mode UHPLC-Q-TOF-MS, Osmanthuside H yields a definitive 132 Da neutral loss (m/z 431.155 → 299.113), corresponding to the cleavage of the apiofuranosyl group [1]. In contrast, salidroside (m/z 299.113) lacks this moiety entirely and fragments directly to the tyrosol aglycone.
| Evidence Dimension | Precursor to Product Ion Neutral Loss (Da) |
| Target Compound Data | Yields a definitive 132 Da neutral loss (m/z 431.155 → 299.113). |
| Comparator Or Baseline | Salidroside (m/z 299.113 → 137.023) lacks the apiose cleavage pathway. |
| Quantified Difference | +132 Da mass shift and unique fragmentation pathway. |
| Conditions | Negative ion mode UHPLC-ESI-Q-TOF-MS profiling. |
Enables analytical chemists to unambiguously differentiate apiose-containing botanical extracts from generic tyrosol-glucoside sources.
For bioengineers developing novel enzymatic synthesis routes, Osmanthuside H is the mandatory quantifiable product for measuring transacuminosylation. When utilizing commercial diglycosidases (e.g., Aromase H2), the reaction yields an equimolar mixture of Osmanthuside H and its regioisomer from tyrosol [1]. Using a monoglycoside like salidroside as a proxy completely fails to measure the specific apiosyl-transfer efficiency.
| Evidence Dimension | Reaction product quantification suitability |
| Target Compound Data | Serves as the exact quantifiable product for β-acuminosylation, yielding ~50% conversion in equimolar mixtures. |
| Comparator Or Baseline | Salidroside (monoglycoside) cannot be used to measure diglycosidase activity. |
| Quantified Difference | Enables precise measurement of transacuminosylation yields, impossible with monoglucoside standards. |
| Conditions | Enzymatic synthesis using commercial diglycosidase (Aromase H2). |
Provides bioengineers with the reference standard needed to quantify complex diglycosidase activity and optimize enzymatic synthesis.
Osmanthuside H shares the non-esterified backbone of salidroside, granting it superior chemical stability compared to esterified phenylethanoids. Degradation kinetic studies demonstrate that non-esterified PhGs exhibit significantly lower degradation rate constants (3.9–33.3 × 10⁻³ day⁻¹) compared to esterified analogs like acteoside (4.3–203.4 × 10⁻³ day⁻¹) under thermal and pH stress [1]. The absence of a labile caffeoyl ester linkage prevents spontaneous hydrolysis in aqueous buffers.
| Evidence Dimension | Hydrolytic stability (degradation rate constant) |
| Target Compound Data | Non-esterified PhGs (e.g., Osmanthuside H backbone) resist spontaneous ester hydrolysis (rate: 3.9–33.3 × 10⁻³ day⁻¹). |
| Comparator Or Baseline | Esterified analogs (Acteoside) degrade rapidly (rate: 4.3–203.4 × 10⁻³ day⁻¹). |
| Quantified Difference | Up to a 6-fold reduction in maximum degradation rate under identical stress conditions. |
| Conditions | Aqueous storage under varying pH, light, and temperature conditions. |
Reduces reference standard degradation during long-term storage or high-throughput screening, lowering procurement replacement costs.
Used as the definitive product standard for screening and optimizing novel β-acuminosidase or apiosyltransferase enzymes in industrial biotechnology, where monoglycosides are insufficient [1].
Deployed as a primary LC-MS/MS marker to authenticate high-value Osmanthus fragrans or processed Ligustri Lucidi Fructus extracts against cheaper adulterants containing only salidroside [2].
Utilized as a non-esterified, water-soluble control in in vitro permeability or oxidative stress assays where esterified compounds (like acteoside) would prematurely degrade in the culture media [3].
Irritant